molecular formula C23H27Cl2N3O B10790501 1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine

1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine

Cat. No.: B10790501
M. Wt: 432.4 g/mol
InChI Key: BHUFAMDEGOUAKE-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a dichlorophenyl group and a phenylmethyl group, making it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine involves several steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)(phenyl)methyl]-4-(piperidin-1-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27Cl2N3O

Molecular Weight

432.4 g/mol

IUPAC Name

[4-[(2,4-dichlorophenyl)-phenylmethyl]piperazin-1-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H27Cl2N3O/c24-19-9-10-20(21(25)17-19)22(18-7-3-1-4-8-18)26-13-15-28(16-14-26)23(29)27-11-5-2-6-12-27/h1,3-4,7-10,17,22H,2,5-6,11-16H2

InChI Key

BHUFAMDEGOUAKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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